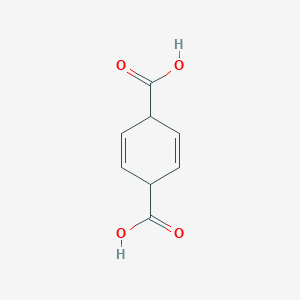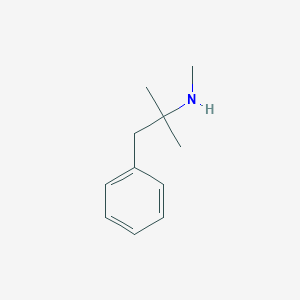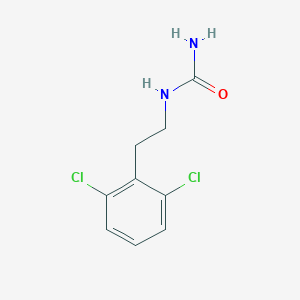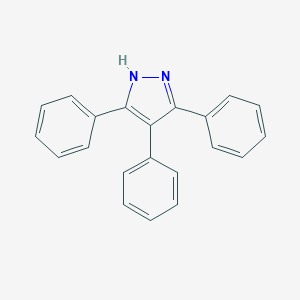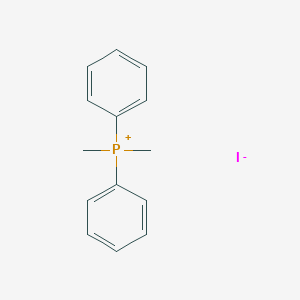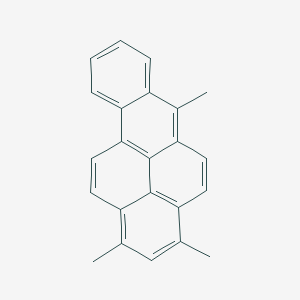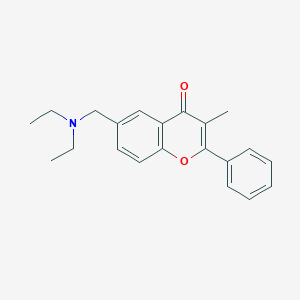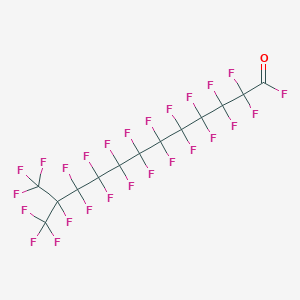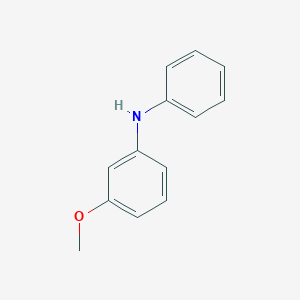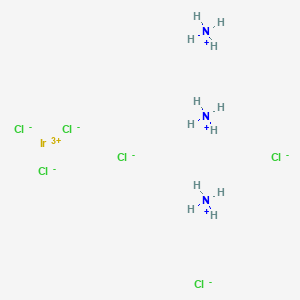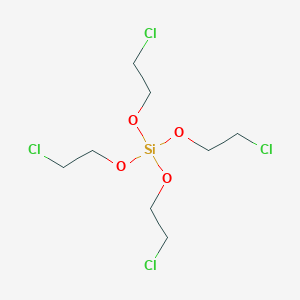
Tetrakis(2-chloroethyl) silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2-chloroethyl) silicate, also known as TCES, is an organosilicon compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents, such as ethanol, benzene, and chloroform. TCES has been used as a crosslinking agent in the synthesis of polymers, as well as a catalyst in the preparation of silicone resins.
Mecanismo De Acción
The mechanism of action of Tetrakis(2-chloroethyl) silicate is based on its ability to react with hydroxyl groups in polymers or surfaces. The reaction between this compound and hydroxyl groups results in the formation of siloxane bonds, which crosslink the polymers or surfaces. The crosslinking improves the mechanical properties, such as strength, toughness, and elasticity, as well as the chemical properties, such as resistance to heat, moisture, and chemicals.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and low bioavailability. It is rapidly metabolized and excreted from the body. This compound has been tested for mutagenicity, carcinogenicity, and reproductive toxicity, and has been found to be non-toxic at low concentrations. However, high concentrations of this compound can cause irritation, sensitization, and corrosion of the skin, eyes, and respiratory tract. Therefore, appropriate safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Tetrakis(2-chloroethyl) silicate in lab experiments include its high reactivity, low toxicity, and low cost. This compound can be used in a wide range of polymer synthesis and surface modification reactions, and can improve the properties of the resulting materials. The limitations of this compound in lab experiments include its sensitivity to moisture and air, which can degrade its reactivity and purity. Therefore, this compound should be stored and handled under dry and inert conditions.
Direcciones Futuras
The future directions of Tetrakis(2-chloroethyl) silicate research include its application in new areas, such as biomedicine, energy, and environment. This compound can be used to prepare biocompatible and bioactive materials for tissue engineering, drug delivery, and medical devices. This compound can also be used to prepare functional materials for energy storage, conversion, and harvesting, such as batteries, solar cells, and fuel cells. This compound can be used to modify surfaces for environmental applications, such as water treatment, air purification, and oil spill cleanup. Further research is needed to explore the potential of this compound in these areas and to optimize its synthesis and application methods.
Métodos De Síntesis
Tetrakis(2-chloroethyl) silicate can be synthesized by the reaction of silicon tetrachloride with ethylene oxide or ethylene glycol in the presence of a catalyst, such as zinc chloride or aluminum chloride. The reaction produces a mixture of products, which can be separated by distillation or fractional crystallization. The purity of this compound can be improved by further purification methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Tetrakis(2-chloroethyl) silicate has been used in various scientific research applications, including the synthesis of polymers, the preparation of silicone resins, and the modification of surfaces. This compound has been used as a crosslinking agent in the synthesis of polyurethanes, polyesters, and epoxy resins. It has also been used as a catalyst in the preparation of silicone resins, which are used in coatings, adhesives, and sealants. This compound has been used to modify the surfaces of materials, such as glass, metals, and polymers, to improve their properties, such as adhesion, wettability, and biocompatibility.
Propiedades
Número CAS |
18290-84-1 |
|---|---|
Fórmula molecular |
C8H16Cl4O4Si |
Peso molecular |
346.1 g/mol |
Nombre IUPAC |
tetrakis(2-chloroethyl) silicate |
InChI |
InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |
Clave InChI |
VGIMKJVSTSXVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
SMILES canónico |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
Sinónimos |
Tetra(2-chloroethoxy)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



